2-Amino-3-chloro-6-methylbenzonitrile
Description
2-Amino-3-chloro-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 2, a chloro substituent at position 3, and a methyl group at position 6 on the aromatic ring. The presence of electron-withdrawing (chloro, nitrile) and electron-donating (amino, methyl) groups creates a unique electronic profile, influencing solubility, stability, and applications in organic synthesis or pharmaceutical intermediates.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-amino-3-chloro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-3H,11H2,1H3 |
InChI Key |
ODLSPLWNQUBNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-Amino-3-chloro-6-methylbenzonitrile and related compounds:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: The chloro and nitrile groups in this compound (and its analog 2-Amino-3-chlorobenzonitrile ) reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution. In contrast, the methyl group (electron-donating) at position 6 may slightly counteract this effect, improving solubility in nonpolar solvents compared to non-methylated analogs.
Steric and Positional Effects: The methyl group at position 6 introduces steric hindrance, which could limit reactivity at adjacent positions. This contrasts with 4-Amino-3-methylbenzonitrile , where the methyl group at position 3 may direct regioselectivity in substitution reactions. Bulky substituents, such as the ethylamino side chain in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile , significantly increase molecular weight (256.73 vs. ~152–215 for others) and reduce solubility in aqueous media.
Hydrogen Bonding and Basicity: The amino group in all analogs enhances hydrogen-bonding capacity, influencing interactions in biological systems or crystal packing. However, the absence of a methyl group in 2-Amino-3-chlorobenzonitrile may result in weaker hydrophobic interactions compared to the target compound.
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